Karavilagenin A

Description

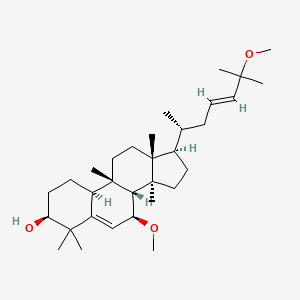

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXKMMLNVLFMJM-QTACYZFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Karavilagenin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karavilagenin A is a naturally occurring cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, commonly known as bitter melon. This compound, along with other related cucurbitacins, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and other biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white, amorphous powder. Its fundamental properties have been determined through various analytical techniques.

| Property | Value | Reference |

| Appearance | Amorphous powder | [Nakamura et al., 2006] |

| Molecular Formula | C₃₂H₅₄O₃ | [Nakamura et al., 2006] |

| Molecular Weight | 486.77 g/mol | [Nakamura et al., 2006] |

| Melting Point | 124-126 °C | [Nakamura et al., 2006] |

| Optical Rotation | [α]D²⁵ +88.4° (c 0.1, CHCl₃) | [Nakamura et al., 2006] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [Nakamura et al., 2006] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

High-Resolution Electron Spray Ionization Mass Spectrometry (HR-ESI-MS)

| Ion | m/z [M+Na]⁺ |

| Calculated | 509.3965 |

| Found | 509.3959 |

| Reference: [Nakamura et al., 2006] |

¹H-NMR (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 3-H | 3.22 | dd | 11.5, 4.5 |

| 6-H | 5.61 | d | 5.5 |

| 7-H | 4.02 | d | 5.5 |

| 16-H | 4.40 | q | 6.5 |

| 23-H | 5.49 | dd | 15.5, 8.5 |

| 24-H | 5.58 | d | 15.5 |

| 18-H₃ | 0.93 | s | |

| 19-H₃ | 1.01 | s | |

| 21-H₃ | 1.00 | d | 6.5 |

| 26-H₃ | 1.32 | s | |

| 27-H₃ | 1.32 | s | |

| 28-H₃ | 0.81 | s | |

| 29-H₃ | 0.89 | s | |

| 30-H₃ | 1.20 | s | |

| 7-OCH₃ | 3.42 | s | |

| 25-OCH₃ | 3.20 | s | |

| Reference: [Nakamura et al., 2006] |

¹³C-NMR (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 37.9 | 16 | 70.2 |

| 2 | 27.9 | 17 | 51.5 |

| 3 | 79.0 | 18 | 22.0 |

| 4 | 38.9 | 19 | 19.4 |

| 5 | 139.8 | 20 | 40.5 |

| 6 | 121.5 | 21 | 22.1 |

| 7 | 81.9 | 22 | 35.1 |

| 8 | 49.5 | 23 | 134.5 |

| 9 | 50.1 | 24 | 129.8 |

| 10 | 37.3 | 25 | 75.3 |

| 11 | 22.4 | 26 | 29.9 |

| 12 | 34.5 | 27 | 29.9 |

| 13 | 45.8 | 28 | 28.2 |

| 14 | 50.3 | 29 | 16.3 |

| 15 | 32.5 | 30 | 25.9 |

| 7-OCH₃ | 56.4 | ||

| 25-OCH₃ | 49.0 | ||

| Reference: [Nakamura et al., 2006] |

Experimental Protocols

Isolation of this compound

The following protocol is based on the method described by Nakamura et al. (2006) for the isolation of this compound from the dried fruits of Momordica charantia.

Detailed Steps:

-

Extraction: The dried fruits of Momordica charantia (1.5 kg) are extracted three times with methanol (5 L each) at room temperature. The combined methanol extracts are then concentrated under reduced pressure.

-

Partitioning: The resulting residue is suspended in water and partitioned with ethyl acetate (EtOAc).

-

Fractionation: The EtOAc-soluble fraction (45 g) is subjected to silica gel column chromatography using a gradient elution of n-hexane-acetone to yield ten fractions (Fr. 1–10).

-

Purification: Fraction 8 (3.5 g) is further chromatographed on a silica gel column with a chloroform-methanol (CHCl₃-MeOH) gradient. The resulting sub-fractions are then purified by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water mobile phase to afford pure this compound (15 mg).

Characterization Methods

-

Melting Point: Determined using a Yanagimoto micro-melting point apparatus and is uncorrected.

-

Optical Rotation: Measured with a JASCO DIP-370 digital polarimeter.

-

NMR Spectra: Recorded on a JEOL JNM-ECA500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are given in ppm (δ) with reference to the solvent signal.

-

Mass Spectrometry: HR-ESI-MS was performed on a Thermo Finnigan LCQ DECA XPplus mass spectrometer.

Biological Activity and Signaling Pathways

Cucurbitane-type triterpenoids, including this compound, are known to possess a wide range of biological activities. While specific studies on this compound are limited, the anti-inflammatory properties of this class of compounds are well-documented. A key mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines like TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway.

Conclusion

This compound is a well-characterized cucurbitane-type triterpenoid with defined physical and chemical properties. The detailed experimental protocols provided herein offer a roadmap for its isolation and purification for further research. While its specific biological mechanisms are still under investigation, its structural similarity to other anti-inflammatory cucurbitacins suggests that it is a promising candidate for drug development, potentially through the modulation of key inflammatory signaling pathways such as NF-κB. Further studies are warranted to fully elucidate its therapeutic potential.

Karavilagenin A: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenin A, a cucurbitane-type triterpenoid isolated from Momordica charantia, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its isolation and characterization, and its potential biological activities. The available data suggests that this compound, along with structurally similar compounds from the same plant source, exhibits notable anti-inflammatory properties, likely through the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Molecular Profile

This compound is characterized by a complex tetracyclic structure typical of cucurbitane triterpenoids. Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₅₄O₃ |

| Molecular Weight | Approximately 486.78 g/mol |

| Class | Cucurbitane-type Triterpenoid |

| Source | Momordica charantia (Bitter Melon) |

Experimental Protocols

The isolation and characterization of this compound from its natural source, Momordica charantia, involve a multi-step process requiring careful execution. The following protocols are based on established methodologies for the extraction and identification of cucurbitane-type triterpenoids from this plant.

Isolation of this compound

A general workflow for the isolation of this compound is depicted below. This process typically begins with the extraction of plant material, followed by chromatographic separation to yield the pure compound.

Methodology:

-

Extraction: The dried and powdered plant material of Momordica charantia is exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically n-hexane followed by chloroform (CHCl₃), to separate compounds based on their solubility.

-

Column Chromatography: The chloroform-soluble fraction, which is enriched with triterpenoids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components.

-

Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography.

-

Final Purification: The final purification to obtain this compound is achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.

Characterization of this compound

The structural elucidation of the isolated this compound is accomplished through a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| 1D NMR (¹H and ¹³C) | Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.[1] |

Biological Activity and Signaling Pathways

Cucurbitane-type triterpenoids isolated from Momordica charantia have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent.[1][2][3][4][5] While direct studies on the specific signaling pathways modulated by this compound are limited, the activities of structurally related compounds suggest a likely mechanism of action involving the downregulation of key inflammatory pathways.

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This regulation is often achieved by targeting upstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for therapeutic applications, particularly in the context of inflammatory diseases. The established protocols for its isolation and characterization provide a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical and clinical investigations are warranted to evaluate its efficacy and safety profile for potential drug development.

References

- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Karavilagenin A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karavilagenin A, a cucurbitane-type triterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a member of the diverse family of cucurbitacins, it is a key bioactive constituent of certain medicinal plants. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Momordica genus, which is part of the Cucurbitaceae family. The most prominent natural sources include:

-

Momordica charantia (Bitter Melon): Various parts of the bitter melon plant, including the fruit, vines, leaves, and roots, are known to contain a rich diversity of cucurbitane-type triterpenoids.[1][2] While a wide range of related compounds have been identified in M. charantia, this plant is a recognized source of this compound and its glycosides.

-

Momordica balsamina (Balsam Apple): This species is another significant source of this compound and other related cucurbitacins.[3][4] Research has led to the isolation of a variety of these compounds from the aerial parts of the plant.[3]

The concentration of this compound and other triterpenoids can vary depending on the plant part, cultivar, and developmental stage of the fruit. While specific quantitative data for this compound is limited in publicly available literature, studies on the related compound charantin in Momordica charantia cultivars provide insight into this variability.

Quantitative Data of a Related Triterpenoid in Momordica charantia**

Specific quantitative analysis focusing solely on this compound is not extensively available. However, data for charantin, a closely related and well-studied cucurbitane triterpenoid in Momordica charantia, offers valuable comparative insights into the accumulation of these compounds.

| Cultivar | Plant Part | Developmental Stage | Drying Method | Charantin Content (µg/g) |

| No. 486 | Fruit | Semi-ripe | Freeze-dried | 15.43 ± 2.4 |

| No. 486 | Fruit | Ripe | Freeze-dried | - |

| No. 486 | Leaf | - | Not Specified | 4.83 - 11.08 |

| Local Japanese | Fruit | Semi-ripe | Freeze-dried | 8.51 ± 1.15 |

| Iranshahr | Fruit | Semi-ripe | Freeze-dried | - |

| Mestisa | Fruit | Semi-ripe | Freeze-dried | - |

| Isfahan | Fruit | Semi-ripe | Freeze-dried | - |

| Ilocano | Fruit | Semi-ripe | Freeze-dried | - |

Note: The data presented is for charantin, not this compound, and is sourced from a study on different bitter melon cultivars.[5] The highest charantin content was observed in the semi-ripe fruit stage.[5]

Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the general pathway for cucurbitane-type triterpenoids, which is a branch of the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene and involves a series of enzymatic modifications.

Caption: Generalized biosynthesis pathway of this compound.

The key steps in the biosynthesis are:

-

Squalene to 2,3-Oxidosqualene: The linear precursor squalene is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).

-

Cyclization to Cucurbitadienol: 2,3-oxidosqualene undergoes a cyclization reaction catalyzed by a specific oxidosqualene cyclase (OSC), known as cucurbitadienol synthase (CAS), to form the foundational cucurbitane skeleton of cucurbitadienol.

-

Oxidative Modifications: The cucurbitadienol skeleton is then subjected to a series of oxidative modifications, such as hydroxylation and keto-group formation. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Acylation and Further Modifications: Finally, specific acyl groups may be added to the oxidized cucurbitane skeleton by acyltransferases (ATs). Further enzymatic modifications can lead to the final structure of this compound.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Extraction of Triterpenoids from Momordica Plant Material

Objective: To obtain a crude extract containing this compound from dried plant material.

Materials:

-

Dried and powdered Momordica charantia or Momordica balsamina plant material (e.g., fruits, leaves).

-

Methanol (reagent grade).

-

Soxhlet extractor or large flask for maceration.

-

Rotary evaporator.

-

Filter paper.

Procedure:

-

Weigh approximately 100 g of the dried, powdered plant material.

-

Soxhlet Extraction: Place the powdered material into a thimble and extract with methanol for 6-8 hours.

-

Maceration (Alternative): Alternatively, soak the powdered material in methanol (1 L) in a large flask at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through filter paper to remove solid plant debris. If using maceration, repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Isolation of this compound by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

-

Crude extract from the previous step.

-

Silica gel (60-120 mesh) for column chromatography.

-

Glass column.

-

Solvents for the mobile phase (e.g., n-hexane, ethyl acetate, methanol in increasing polarity gradient).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

Developing chamber for TLC.

-

UV lamp for visualization.

-

Collection tubes.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Begin elution with n-hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, followed by methanol.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

-

Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a purified fraction containing this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high purity of this compound for characterization.

Materials:

-

Partially purified fraction from column chromatography.

-

HPLC system with a UV or charged aerosol detector (CAD).

-

Reversed-phase C18 or C30 column.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation: Dissolve the fraction containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Acclaim C30 column or equivalent.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Charged Aerosol Detector.

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound based on its retention time.

-

Purity Check: Re-inject a small amount of the collected fraction to confirm its purity.

Structural Characterization by NMR and MS

Objective: To confirm the chemical structure of the isolated this compound.

Materials:

-

Purified this compound.

-

Deuterated solvents (e.g., CDCl₃, CD₃OD).

-

NMR spectrometer.

-

Mass spectrometer (e.g., ESI-MS, HR-MS).

Procedure:

-

NMR Spectroscopy:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.

-

Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete structure and stereochemistry of this compound.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the compound in a suitable solvent.

-

Infuse the sample into the mass spectrometer.

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HR-MS) can be used to determine the exact molecular formula.

-

Experimental Workflow for Biosynthesis Gene Identification

The identification of genes involved in the biosynthesis of this compound and other cucurbitane triterpenoids often involves a combination of transcriptomics and functional genomics approaches.

Caption: Workflow for identifying triterpenoid biosynthesis genes.

This workflow typically involves:

-

Transcriptome Sequencing: RNA is extracted from different tissues of Momordica plants (e.g., leaves, fruits at different developmental stages) and sequenced to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: The sequencing data is assembled and annotated to identify transcripts that encode for key enzyme families involved in triterpenoid biosynthesis, such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and acyltransferases (ATs).

-

Gene Cloning: Candidate genes are cloned into expression vectors suitable for heterologous expression systems.

-

Heterologous Expression: The cloned genes are expressed in a host organism that does not naturally produce cucurbitane triterpenoids, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

Enzymatic Assays: The expressed enzymes are tested for their activity by providing them with the appropriate precursor substrates (e.g., 2,3-oxidosqualene for OSCs, cucurbitadienol for CYPs).

-

Product Analysis: The products of the enzymatic reactions are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the function of the candidate genes.

Conclusion

This compound stands out as a promising natural product with potential therapeutic applications. Understanding its natural sources, biosynthesis, and the methodologies for its isolation and characterization are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals engaged in the exploration of this compound and other related cucurbitane triterpenoids. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence in various natural sources.

References

- 1. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Momordica balsamina: phytochemistry and pharmacological potential of a gifted species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Triterpenoid Arsenal of Bitter Melon: An In-Depth Technical Guide to the In Vitro Bioactivity of Cucurbitane Triterpenoids from Momordica charantia

A Note to Researchers: This technical guide explores the preliminary in vitro bioactivity of cucurbitane triterpenoids isolated from Momordica charantia (bitter melon). Extensive literature searches for the specific compound Karavilagenin A did not yield any publicly available in vitro bioactivity studies. Therefore, this document focuses on the well-documented bioactivities of structurally related triterpenoids from the same plant, providing a valuable resource for researchers interested in the therapeutic potential of this chemical class.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant with a long history of use in traditional medicine for a variety of ailments. Its therapeutic properties are largely attributed to a diverse array of phytochemicals, prominent among them being the cucurbitane-type triterpenoids. These compounds have garnered significant scientific interest for their potential pharmacological activities. This guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of these triterpenoids, with a focus on their cytotoxic, anti-inflammatory, and antidiabetic properties. While data on this compound remains elusive, the information presented herein on its close chemical relatives offers a strong foundation for future research in this area.

Cytotoxic Activity of Momordica charantia Triterpenoids

A number of cucurbitane-type triterpenoids from Momordica charantia have demonstrated significant cytotoxic effects against various cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery.

Table 1: In Vitro Cytotoxicity of Triterpenoids from Momordica charantia

| Compound | Cell Line | Assay | Result (IC50/GI50) | Reference |

| Momordicine I | IEC-18 (normal intestinal) | Cell Survival Assay | GI50: 15 µM | [1] |

| Momordicine I | FL83B (normal hepatic) | Cell Survival Assay | GI50: 20 µM | [1] |

| Momordicine II | IEC-18 (normal intestinal) | Cell Survival Assay | GI50: >100 µM | [1] |

| Momordicine II | FL83B (normal hepatic) | Cell Survival Assay | GI50: >100 µM | [1] |

| Charantagenin D | A549 (lung cancer) | MTT Assay | IC50: 1.07 µmol/L | [2] |

| Charantagenin D | U87 (glioblastoma) | MTT Assay | IC50: 1.08 µmol/L | [2] |

| Charantagenin D | Hep3B (hepatoma) | MTT Assay | IC50: 14.01 µmol/L | [2] |

| Goyaglycoside d | A549 (lung cancer) | MTT Assay | Significant Activity | [2] |

| Kaguaovin L | MCF-7, HEp-2, Hep-G2, WiDr | Not Specified | Potential Cytotoxicity | [3] |

Experimental Protocols: Cytotoxicity Assays

1. Cell Survival Assay (for Momordicines) [1]

-

Cell Lines: IEC-18 (normal rat intestinal epithelial cells) and FL83B (normal mouse hepatocytes) were used to assess cytotoxicity against non-cancerous cells. RAW 264.7 (murine macrophage) cells were also used.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the test compounds (Momordicine I, II, IV, and TCD) for 24 hours.

-

Cell viability was determined using a colorimetric assay that measures the metabolic activity of living cells. The specific assay (e.g., MTT, XTT) is not detailed in the abstract but is a standard method.

-

The concentration of the compound that caused 50% growth inhibition (GI50) was calculated from the dose-response curves.

-

2. MTT Assay (for Charantagenins) [2]

-

Cell Lines: A549 (human lung cancer), U87 (human glioblastoma), and Hep3B (human hepatoma carcinoma) cells.

-

Methodology:

-

Cancer cells were seeded in 96-well plates.

-

After cell attachment, they were treated with different concentrations of the isolated compounds.

-

Following a specified incubation period, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration.

-

Anti-inflammatory Activity of Momordica charantia Triterpenoids

Chronic inflammation is a key factor in the pathogenesis of many diseases. Triterpenoids from Momordica charantia have shown promising anti-inflammatory effects in in vitro models.

Table 2: In Vitro Anti-inflammatory Activity of Triterpenoids from Momordica charantia

| Compound(s) | Cell Line | Model | Key Findings | Reference |

| 15 isolated cucurbitanes | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS-stimulated cytokine production | Potent inhibition of TNF-α, IL-6, and IL-12 p40 | [4] |

| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | RAW 264.7 macrophages | LPS-stimulated inflammation | Inhibited the IKK/NF-κB pathway; Enhanced Nrf2, HO-1, and GCLM expression | [1][5] |

| Kuguaovin K | RAW 264.7 macrophages | LPS-stimulated NO production | 92.81 ± 1.66% inhibition at 10 µg/mL | [3] |

Experimental Protocols: Anti-inflammatory Assays

1. Cytokine Production in LPS-Stimulated BMDCs [4]

-

Cell Type: Bone marrow-derived dendritic cells (BMDCs) were generated from mouse bone marrow.

-

Methodology:

-

BMDCs were stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.

-

The cells were co-treated with various concentrations of the isolated cucurbitane triterpenoids.

-

After an incubation period, the cell culture supernatants were collected.

-

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-12 p40) in the supernatants were quantified using enzyme-linked immunosorbent assay (ELISA).

-

The IC50 values for the inhibition of each cytokine were determined.

-

2. NF-κB Signaling Pathway Analysis in RAW 264.7 Macrophages [1][5]

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

RAW 264.7 cells were pre-treated with the test compound (TCD) for a specific duration.

-

The cells were then stimulated with LPS to induce an inflammatory response.

-

Cell lysates were prepared, and the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκB kinase (IKK), NF-κB) were analyzed by Western blotting.

-

To assess the antioxidant response, the expression of Nrf2, heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM) were also measured.

-

Signaling Pathway Diagram

Caption: TCD inhibits LPS-induced inflammation via the IKK/NF-κB pathway.

Antidiabetic Activity of Momordica charantia Triterpenoids

Several triterpenoids from Momordica charantia have been investigated for their potential to manage diabetes, primarily by enhancing glucose uptake and modulating key signaling pathways.

Table 3: In Vitro Antidiabetic Activity of Triterpenoids from Momordica charantia

| Compound(s) | Cell Line | Model | Key Findings | Reference |

| Momordicosides Q, R, S, T, and Karaviloside XI | L6 myotubes and 3T3-L1 adipocytes | Glucose uptake | Stimulated GLUT4 translocation to the cell membrane; Increased AMPK activity | [6] |

| Four new cucurbitane-type triterpenoids (C1-C4) | C2C12 myotubes | Glucose uptake | Enhanced glucose uptake via the IRS-1 signaling pathway | [7] |

| Momordicoside U | Not specified (in vitro assay) | Insulin secretion | Displayed moderate insulin secretion activity | [8] |

| Karaviloside VIII, Karaviloside VI | Not specified (in vitro assay) | α-glucosidase inhibition | Karaviloside VIII (56.5% inhibition), Karaviloside VI (40.3% inhibition) | [9] |

| Terpenoid-rich extract | Saccharomyces cerevisiae α-glucosidase | α-glucosidase inhibition | Partially mixed-type inhibition | [10] |

Experimental Protocols: Antidiabetic Assays

1. GLUT4 Translocation Assay [6][7]

-

Cell Lines: L6 myotubes, 3T3-L1 adipocytes, or C2C12 myotubes.

-

Methodology:

-

Differentiated myotubes or adipocytes were treated with the test compounds.

-

The cells were then typically stimulated with or without insulin.

-

The amount of GLUT4 translocated to the plasma membrane was quantified. This can be done through various methods, including immunofluorescence microscopy or subcellular fractionation followed by Western blotting for GLUT4 in the plasma membrane fraction.

-

The activation of key signaling proteins like AMP-activated protein kinase (AMPK) and insulin receptor substrate-1 (IRS-1) and their downstream targets was assessed by Western blotting using phospho-specific antibodies.

-

2. α-Glucosidase Inhibition Assay [9][10]

-

Enzyme Source: α-glucosidase from Saccharomyces cerevisiae or other sources.

-

Methodology:

-

The assay is typically performed in a 96-well plate.

-

The test compound is pre-incubated with the α-glucosidase enzyme solution.

-

A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.

-

The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is a colored product.

-

The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor.

-

The mode of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing Lineweaver-Burk plots.

-

Signaling Pathway Diagram

Caption: Cucurbitane triterpenoids enhance glucose uptake via IRS-1 and AMPK pathways.

Conclusion

The cucurbitane-type triterpenoids from Momordica charantia represent a promising class of bioactive molecules with demonstrated in vitro cytotoxic, anti-inflammatory, and antidiabetic activities. While this guide provides a comprehensive summary of the existing preliminary data for several of these compounds, the absence of research on this compound highlights a significant knowledge gap. Future studies should focus on isolating and characterizing the bioactivity of this compound to fully understand the therapeutic potential of the entire spectrum of triterpenoids present in bitter melon. The experimental protocols and pathway diagrams presented herein serve as a valuable starting point for researchers aiming to further investigate these potent natural products.

References

- 1. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of new triterpenoids and cytotoxicity activities of the isolated major compounds from the fruit of Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Karavilagenin A CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenin A is a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, commonly known as bitter melon. This document provides a comprehensive technical guide on this compound, summarizing its chemical identity, physicochemical properties, and biological context. While detailed experimental data on its specific biological activities and mechanism of action are still emerging, this guide consolidates the currently available information to support further research and drug development efforts.

Chemical Identity and Properties

This compound is identified by the CAS number 912329-03-4 .[1][2][3] Its chemical structure and properties are summarized in the tables below. The most commonly cited IUPAC name is (23E)-7β,25-Dimethoxycucurbita-5,23-dien-3β-ol.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 912329-03-4[1][2][3] |

| IUPAC Name | (23E)-7β,25-Dimethoxycucurbita-5,23-dien-3β-ol[1] |

| Synonyms | 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-diene, (1S,4S,7S,9β,23E)-7,25-Dimethoxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-5,23-dien-1-ol[1] |

| Molecular Formula | C₃₂H₅₄O₃[1][2] |

| Molecular Weight | 486.78 g/mol [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 543.2 ± 40.0 °C | Predicted[1] |

| Density | 1.01 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 14.94 ± 0.70 | Predicted[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental[1] |

Biological Context and Potential Signaling Pathways

This compound is a natural product extracted from Momordica charantia.[1][2][3] This plant has a long history in traditional medicine for treating various conditions, including diabetes and inflammation. The therapeutic effects of Momordica charantia extracts are often attributed to their rich content of triterpenoids, including cucurbitacins and their derivatives like the karavilagenins.

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of related compounds from Momordica charantia suggest potential involvement in key cellular signaling cascades relevant to inflammation and metabolic disease. These include the NF-κB , Nrf2 , and PPARγ pathways.

Putative Signaling Interactions

Extracts from Momordica charantia have been shown to exert anti-inflammatory effects by down-regulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

Furthermore, compounds from bitter melon are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various cytoprotective genes.

Some cucurbitane triterpenoids have also been identified as ligands for PPARγ (Peroxisome proliferator-activated receptor gamma) , a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. Activation of PPARγ is a key mechanism for many anti-diabetic drugs.

Based on this information, a putative logical workflow for the biological action of this compound can be conceptualized as follows:

Experimental Protocols

Detailed experimental protocols for the specific isolation, purification, and biological assay of this compound are not available in the currently reviewed literature. However, a general methodology for the isolation of cucurbitane-type triterpenoids from Momordica charantia can be outlined as follows. Researchers should adapt and optimize these methods based on their specific experimental goals.

General Isolation and Purification Workflow

The isolation of this compound would typically follow a bioassay-guided fractionation approach.

Protocol Steps:

-

Extraction: The dried and powdered plant material (Momordica charantia) is extracted with a suitable organic solvent such as ethanol or methanol at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Triterpenoids like this compound are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel. A gradient elution system with increasing solvent polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the components into several crude fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Quantitative Biological Data

Specific quantitative biological activity data for this compound is scarce in the public domain. One study reported an IC₅₀ value of >100,000 nM against the human hepatocellular carcinoma cell line SK-HEP1, suggesting low cytotoxicity in this specific cancer cell line. Further research is needed to comprehensively evaluate its biological activity profile, including its potential anti-inflammatory, antioxidant, and anti-diabetic effects.

Conclusion

This compound is a promising natural product from Momordica charantia that warrants further investigation. This technical guide provides a foundational understanding of its chemical and physical properties. However, there is a clear need for further research to isolate and characterize this compound fully, obtain comprehensive spectral and biological activity data, and elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Karavilagenin D | C30H46O4 | CID 57330179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bitter Truth: A Technical Guide to the Traditional Medicinal Uses of Plants Containing Karavilagenin A and Related Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenin A, a cucurbitane-type triterpenoid, and its derivatives are key bioactive constituents found in several plant species, most notably within the genus Momordica. For centuries, plants such as bitter melon (Momordica charantia) and balsam apple (Momordica balsamina) have been integral to traditional medicine systems across the globe for treating a wide spectrum of ailments, including diabetes, inflammation, infections, and cancer. This technical guide provides an in-depth analysis of the traditional medicinal uses of these plants, focusing on the scientific evidence that substantiates their ethnobotanical applications. It consolidates quantitative data on phytochemical composition, details experimental protocols for the isolation and characterization of this compound, and elucidates the molecular signaling pathways through which these compounds exert their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a scientific foundation for the exploration of these potent natural compounds.

Introduction

Plants containing this compound, particularly Momordica charantia and Momordica balsamina, have a rich history of use in traditional medicine across Asia, Africa, and South America.[1][2] Traditionally, various parts of these plants, including the fruit, leaves, seeds, and roots, have been utilized to prepare remedies for a host of conditions.[2][3] The bitter taste of these plants is attributed to the presence of a complex array of secondary metabolites, with cucurbitane-type triterpenoids like this compound being of significant pharmacological interest. This guide will delve into the traditional applications of these plants, supported by modern scientific research that has begun to unravel the chemical and biological basis for their therapeutic properties.

Traditional Medicinal Uses

The ethnobotanical applications of Momordica species are extensive and varied. The most well-documented use is in the management of diabetes mellitus.[1][3] Beyond this, these plants have been traditionally employed for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Plant Species and Parts Used

The primary sources of this compound and related compounds are:

-

Momordica charantia (Bitter Melon): The unripe fruit is the most commonly used part, though leaves, seeds, and roots also find use in traditional preparations.[1][3]

-

Momordica balsamina (Balsam Apple): The fruit and leaves are the principal parts used for medicinal purposes.[2][4][5]

Traditional Preparations and Dosage

Traditional preparations typically involve simple processing methods aimed at extracting the bioactive compounds. While precise dosages of this compound in these remedies are not documented, the general methods of preparation and administration have been passed down through generations.

-

Decoctions: Boiling the plant parts (fresh or dried) in water is a common method to create a liquid extract for oral consumption. Leaf decoctions are frequently used for treating diabetes, hypertension, and infections.[1]

-

Juices: Fresh, unripe bitter melon fruit is often juiced and consumed directly. The recommended dose of fresh juice can range from 50-100 ml, though its intense bitterness can be a limiting factor.[6][7]

-

Powders: The dried and powdered plant material can be encapsulated. Standard doses of the dry powder are suggested to be between 3-15 grams daily.[6]

-

Tinctures: The fruit can be macerated in alcohol to create a tincture. A traditional recommendation for a tincture of Momordica balsamina fruit suggests starting with a very small dose, such as one drop, and gradually increasing it.[4] For a homeopathic preparation of Momordica balsamina CH, a typical dosage is 5 drops taken orally three times a day for conditions like colic.[8]

It is crucial to note that the mature fruits of M. balsamina are reported to cause vomiting and diarrhea, highlighting the importance of proper identification and preparation.[2]

Phytochemical Composition: Quantitative Data

The therapeutic effects of Momordica species are attributable to their complex phytochemical profiles. The tables below summarize the quantitative analysis of various bioactive compounds found in Momordica charantia.

Table 1: Phytochemical Content in Momordica charantia

| Plant Part | Compound Class | Compound | Concentration | Reference |

| Fruit | Triterpenoids | Total Saponins | ~0.0432% in powder | [9] |

| Fruit | Phenolic Acids | Gallic Acid | 8.04 - 39.76 mg/100g (dry material) | [9] |

| Fruit | Phenolic Acids | Gentisic Acid | 16.99 - 32.39 mg/100g (dry material) | [9] |

| Fruit | Flavonoids | Catechin | 23.06 - 82.45 mg/100g (dry material) | [9] |

| Fruit | Phenolic Acids | Chlorogenic Acid | 4.55 - 15.83 mg/100g (dry material) | [9] |

| Fruit | Flavonoids | Epicatechin | 16.14 - 44.28 mg/100g (dry material) | [9] |

| Leaves | Amino Acids | Total Amino Acids | 11.99% | [9] |

| Fruit | Vitamins | Ascorbic Acid | 440 - 780 mg in fruit fraction | [9] |

Experimental Protocols

The isolation and characterization of this compound and related cucurbitane triterpenoids are critical steps in understanding their biological activities. The following sections outline the general methodologies employed in this process.

Isolation and Purification of this compound

The isolation of this compound from Momordica species typically involves a multi-step process combining extraction, fractionation, and chromatography.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material (e.g., fruit of M. charantia) is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The cucurbitane triterpenoids are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions are subjected to column chromatography over a stationary phase like silica gel or reversed-phase C18 silica. A gradient of solvents is used to elute the compounds, leading to the separation of different triterpenoids.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC to isolate individual compounds like this compound.

-

Recrystallization: The final step to obtain the pure compound in crystalline form is often recrystallization from a suitable solvent.

Structural Elucidation

The precise chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment:

-

1D NMR: ¹H NMR provides information about the different types of protons and their chemical environment, while ¹³C NMR identifies the number and types of carbon atoms in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Signaling Pathways

Scientific investigations have revealed that the therapeutic effects of extracts from Momordica species and their constituent cucurbitane triterpenoids are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of many diseases. Extracts from Momordica charantia have been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][9]

NF-κB and MAPK Signaling Pathway Inhibition

Caption: Inhibition of NF-κB and MAPK signaling by this compound.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of IκB kinase (IKK) and MAPKs.[3] IKK phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.[10] Simultaneously, MAPKs activate other transcription factors like AP-1, which also contribute to the inflammatory response. Cucurbitane-type triterpenes, including this compound, have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[3][11]

Anticancer Effects: Induction of Apoptosis

The anticancer properties of compounds from Momordica species are, in part, attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This process is tightly regulated by a complex network of signaling molecules.

Apoptosis Induction Pathway

Caption: this compound-induced apoptosis signaling cascade.

This compound and related compounds can trigger the intrinsic pathway of apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[12] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[13][14]

Conclusion and Future Directions

The traditional use of plants containing this compound, such as Momordica charantia and Momordica balsamina, for a variety of medicinal purposes is well-established in ethnobotanical records. Modern scientific research has provided a strong rationale for these traditional applications by identifying the bioactive compounds and elucidating their mechanisms of action at the molecular level. The potent anti-inflammatory and anticancer activities of this compound and related cucurbitane triterpenoids, mediated through the modulation of key signaling pathways like NF-κB, MAPK, and apoptosis, highlight their potential as lead compounds for the development of novel therapeutics.

For researchers and drug development professionals, these plants represent a valuable reservoir of bioactive molecules. Future research should focus on:

-

Clinical Trials: Rigorous clinical trials are needed to establish the efficacy and safety of standardized extracts and isolated compounds in humans for various disease indications.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to optimize its delivery and therapeutic efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of novel derivatives of this compound could lead to the development of more potent and selective drug candidates with improved pharmacological profiles.

-

Sustainable Sourcing: As interest in these compounds grows, sustainable cultivation and harvesting practices for the source plants will be crucial to ensure their long-term availability.

References

- 1. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordica balsamina: phytochemistry and pharmacological potential of a gifted species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momordica Balsamina. (Balsam Apple.) | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. myupchar.com [myupchar.com]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Corilagin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Karavilagenin A: A Technical Review of a Cucurbitane Triterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karavilagenin A is a cucurbitane-type triterpene, a class of natural compounds known for their diverse and potent biological activities. First isolated from the dried fruit of Momordica charantia L. (Cucurbitaceae), commonly known as bitter melon, this molecule belongs to a complex family of secondary metabolites that contribute to the plant's extensive use in traditional medicine.[1] Momordica charantia has a long history of use for treating a variety of ailments, including diabetes, inflammation, infections, and cancer.[2] This technical guide provides a comprehensive literature review of the research on this compound and related compounds, focusing on its isolation, structural elucidation, and the biological activities associated with its broader chemical family.

Isolation and Structural Elucidation of this compound

This compound was first isolated and identified in 2006 by a team of researchers led by Seikou Nakamura from the dried fruit of Momordica charantia sourced from Sri Lanka.[1] The isolation and structural elucidation of this compound, along with its congeners Karavilagenin B and C, represented a significant step in understanding the complex phytochemistry of bitter melon.

Experimental Protocols: Isolation of Karavilagenins

The isolation of this compound was achieved through a multi-step extraction and chromatographic process. While the original paper does not provide exhaustive, step-by-step detail in its abstract, the general workflow for isolating cucurbitane triterpenes from Momordica charantia can be summarized as follows. This protocol is a generalized representation based on typical methods for isolating such compounds.

Structure Determination

The precise chemical structure of this compound was determined using a combination of chemical and physicochemical methods. The primary techniques employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) experiments to elucidate the complex ring structure and the connectivity of atoms within the molecule.

These analytical techniques are standard in the field of natural product chemistry for the structural elucidation of novel compounds.

Biological Activity of this compound and Related Compounds

While the initial research on this compound focused on its isolation and structure, direct experimental data on its specific biological activities, such as IC50 values, remains limited in publicly accessible literature. However, the broader family of cucurbitane triterpenoids from Momordica charantia has been the subject of extensive research, revealing a wide range of pharmacological effects. The activities of these related compounds provide a strong indication of the potential therapeutic applications of this compound.

Anti-Cancer Activity

Cucurbitane triterpenoids are well-documented for their cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not available in the reviewed literature, Table 1 summarizes the cytotoxic activities of other triterpenoids isolated from Momordica charantia and related species.

Table 1: Cytotoxicity of Cucurbitane Triterpenoids from Momordica Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Kuguacin J | Human leukemia (HL-60) | 9.8 | N/A |

| Momordicin I | Human leukemia (HL-60) | 14.5 | N/A |

| Momordicin II | Human leukemia (HL-60) | 21.3 | N/A |

Note: The data in this table is illustrative of the bioactivity of related compounds and not of this compound itself. Further research is needed to determine the specific cytotoxic profile of this compound.

Anti-Diabetic and Anti-Inflammatory Potential

Momordica charantia is perhaps most famous for its traditional use in managing diabetes. Research has shown that extracts of the plant and some of its purified constituents can exert hypoglycemic effects.

The anti-inflammatory properties of cucurbitane-type triterpenes have also been investigated. Table 2 presents data on the anti-inflammatory and anti-diabetic related enzymatic inhibition by karavilosides, which are glycosidic forms of karavilagenins.

Table 2: Anti-Diabetic and Anti-Inflammatory Related Activity of Karavilosides

| Compound | Assay | Inhibition/Activity | Concentration | Reference |

| Karaviloside VIII | α-Glucosidase Inhibition | 56.5% | 1.33 mM | [3] |

| Karaviloside VI | α-Glucosidase Inhibition | 40.3% | 1.33 mM | [3] |

| Karavilosides II-VI | α-Amylase Inhibition | 68.0–76.6% | 0.87 mM | [3] |

These findings suggest that karavilagenins, as the aglycone forms, may also possess significant anti-diabetic and anti-inflammatory properties.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of Momordica charantia extracts and other cucurbitane triterpenoids, several pathways are likely targets.

AMPK Signaling Pathway

A key mechanism underlying the anti-diabetic effects of bitter melon is the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver. It is plausible that this compound could contribute to the AMPK-activating properties of Momordica charantia extracts.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical in regulating cell proliferation, survival, and apoptosis. Many natural anti-cancer compounds exert their effects by modulating these pathways. Given the cytotoxic potential of the cucurbitane family, it is conceivable that this compound could inhibit cancer cell growth by interfering with PI3K/Akt or MAPK signaling.

Conclusion and Future Directions

This compound is a structurally characterized cucurbitane triterpene from Momordica charantia. While its specific biological activities and mechanisms of action are yet to be fully investigated, the extensive research on related compounds from this plant suggests a high potential for significant anti-cancer, anti-diabetic, and anti-inflammatory properties.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of pure this compound against a panel of cancer cell lines and its efficacy in relevant enzymatic and cellular models of diabetes and inflammation.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways such as AMPK, PI3K/Akt, and MAPK to elucidate its molecular targets.

-

In Vivo Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of disease.

A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its potential as a lead compound for the development of new therapeutics.

References

Karavilagenin A: A Cucurbitane-Type Triterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenin A, a prominent member of the cucurbitane-type triterpenoid family, is a bioactive compound predominantly isolated from plants of the Momordica genus, such as Momordica charantia (bitter melon) and Momordica balsamina. These plants have a long history of use in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and cancer. Modern scientific investigation has begun to validate these traditional uses, identifying specific compounds like this compound as key contributors to the plant's therapeutic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, methods of isolation, and its role as a modulator of critical cellular signaling pathways. We present available quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of associated molecular pathways to facilitate further research and drug development efforts.

Introduction: The Significance of Cucurbitane-Type Triterpenoids

Cucurbitane-type triterpenoids are a class of tetracyclic triterpenes characterized by the cucurbitane skeleton. They are primarily found in the Cucurbitaceae family and are responsible for the characteristic bitter taste of many of these plants. Beyond their sensory properties, these compounds have garnered significant attention for their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anticancer effects. This compound, along with its closely related analogs such as Karavilagenin B and C, stands out as a subject of interest for its potential therapeutic applications.

Isolation and Characterization of this compound

This compound is typically isolated from the fruits, vines, and leaves of Momordica species. The general methodology for its extraction and purification is outlined below.

Experimental Protocol: Isolation of Karavilagenins

A general procedure for the isolation of this compound and its related compounds from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., fruits of Momordica charantia) is subjected to extraction with a suitable organic solvent, commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

-

Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and partitioned between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step serves to separate compounds based on their polarity. The cucurbitane triterpenoids, including this compound, are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to various chromatographic techniques for the isolation of individual compounds. This multi-step process often involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile and water.

-

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activities and Role as a Cucurbitane-Type Triterpenoid

This compound and its related cucurbitane triterpenoids exhibit a range of biological activities that are of significant interest to the pharmaceutical industry. These activities are often linked to their ability to modulate key cellular signaling pathways.

Anticancer and Multidrug Resistance Reversal Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, research on closely related compounds and extracts rich in these triterpenoids suggests potent anticancer activity. One of the significant roles identified for this compound is its ability to inhibit P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells.

Quantitative Data: P-glycoprotein (P-gp) Efflux Inhibition

The inhibitory effect of this compound on P-gp has been quantified using the rhodamine-123 exclusion assay in multidrug-resistant cancer cell lines. The Fluorescence Activity Ratio (FAR) is a measure of the intracellular accumulation of the P-gp substrate rhodamine-123, with a higher FAR indicating greater inhibition of P-gp.

| Compound | Concentration (µM) | Fluorescence Activity Ratio (FAR) in COLO 320/MDR1-L-6 cells |

| This compound | 2.0 | 7.0 |

| 20.0 | 55.0 | |

| Karavilagenin B | 0.2 | 1.1 |

| 2.0 | 40.4 | |

| 20.0 | 91.3 | |

| Karavilagenin C | 0.5 | 1.5 |

| 2.0 | 42.0 | |

| 20.0 | 46.0 | |

| Verapamil (Positive Control) | 20.0 | 100.0 |

Data sourced from Silva et al., Phytochemistry, 2022.

Experimental Protocol: P-glycoprotein (P-gp) Efflux Assay (Rhodamine-123 Exclusion)

-

Cell Culture: Human colon adenocarcinoma cells resistant to doxorubicin (COLO 320/MDR1-L-6), which overexpress P-gp, are cultured in an appropriate medium.

-

Compound Incubation: The cells are incubated with various concentrations of this compound or a positive control (e.g., verapamil) for a specified period.

-

Rhodamine-123 Staining: The P-gp substrate, rhodamine-123, is added to the cell culture and incubated.

-

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine-123 is measured using a flow cytometer. Increased fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

-

Data Analysis: The Fluorescence Activity Ratio (FAR) is calculated to quantify the P-gp inhibitory activity.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cucurbitane-type triterpenoids are known to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. While specific quantitative data for this compound's anti-inflammatory activity is limited, the general mechanism is understood to involve the inhibition of pro-inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

Anti-Diabetic Activity

Extracts of Momordica charantia are widely used in traditional medicine to manage diabetes. The hypoglycemic effects are attributed to various constituents, including cucurbitane-type triterpenoids. These compounds are thought to exert their anti-diabetic effects through multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK).

Signaling Pathway: AMPK Activation

AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to increased glucose uptake in muscle and other tissues, and a reduction in glucose production in the liver. While direct evidence for this compound's activation of AMPK is still emerging, it is a plausible mechanism for its potential anti-diabetic effects, consistent with the known activities of other cucurbitane triterpenoids.

Future Directions and Conclusion

This compound, as a representative cucurbitane-type triterpenoid, holds considerable promise for the development of new therapeutic agents. Its demonstrated ability to inhibit P-glycoprotein suggests a potential role in overcoming multidrug resistance in cancer chemotherapy. Furthermore, its likely involvement in the modulation of key inflammatory and metabolic pathways, such as NF-κB and AMPK, warrants further investigation to fully elucidate its anti-inflammatory and anti-diabetic potential.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic effects of pure this compound against a broad panel of cancer cell lines to determine its IC50 values and therapeutic index.

-

In-depth Mechanistic Studies: Conducting detailed molecular studies to confirm the direct effects of this compound on the NF-κB and AMPK signaling pathways, including phosphorylation assays and gene expression analysis.

-

In Vivo Efficacy and Safety: Assessing the in vivo efficacy of this compound in animal models of cancer, inflammation, and diabetes, along with comprehensive toxicology studies to establish its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Methodological & Application

Application Note and Protocol: Extraction and Purification of Karavilagenin A from Momordica charantia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Karavilagenin A is a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), a plant recognized for its diverse medicinal properties. As a member of the saponin class of compounds, this compound and its related glycosides are subjects of interest for their potential therapeutic applications, including anti-diabetic and anti-cancer activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from bitter melon fruit, enabling researchers to obtain this compound for further investigation. The protocol described herein is a representative method based on established procedures for the isolation of cucurbitane triterpenoids from Momordica charantia.

Data Presentation

The following table summarizes the anticipated yields at various stages of the extraction and purification process, based on typical saponin and triterpenoid content in bitter melon fruit.[1][2]

| Purification Stage | Starting Material (Dry Weight) | Product | Expected Yield (w/w % of starting material) | Purity |

| 1. Extraction | 1 kg | Crude Ethanol Extract | 10 - 15% | Low |